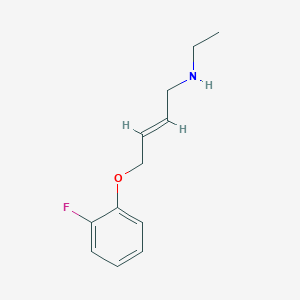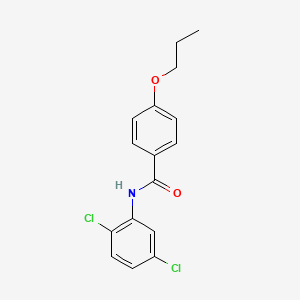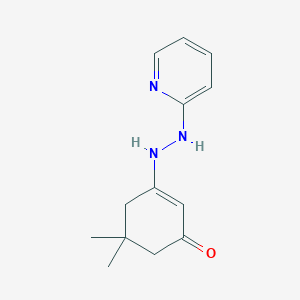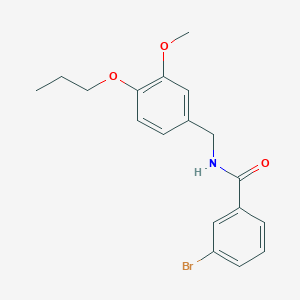
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine, also known as MPPM, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. MPPM belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. This compound has been reported to inhibit the activity of tyrosine kinases, which are involved in cancer cell proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its instability under certain conditions.
未来方向
There are several future directions for the research on 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine. One direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases should be explored.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is warranted to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine involves the reaction of 3-phenylpropenal and N-methylmorpholine in the presence of a catalyst. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent. The purity of this compound can be enhanced by using chromatographic techniques such as column chromatography or high-performance liquid chromatography.
科学研究应用
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential as a therapeutic agent for various diseases. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential as an anti-inflammatory agent and for the treatment of Alzheimer's disease. The diverse biological activities of this compound make it a promising candidate for drug development.
属性
IUPAC Name |
4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-13(11-14-5-3-2-4-6-14)12-15-7-9-16-10-8-15/h2-6,11H,7-10,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWROGOIYEQJXCD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)

![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5124192.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)

![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)


![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)

![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)